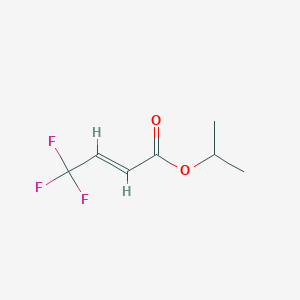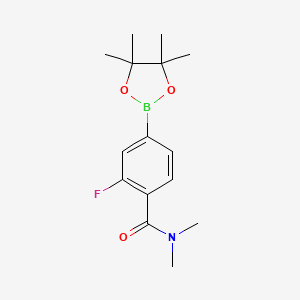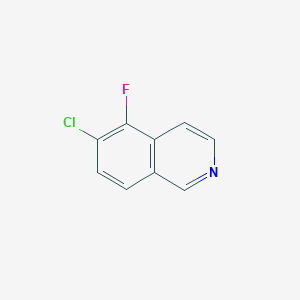
isopropyl(E)-4,4,4-trifluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl(E)-4,4,4-trifluorobut-2-enoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of an isopropyl group and a trifluorobut-2-enoate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl(E)-4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4,4,4-trifluorobut-2-enoic acid+isopropanolH2SO4this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl(E)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: 4,4,4-trifluorobut-2-enoic acid
Reduction: Isopropyl alcohol and 4,4,4-trifluorobut-2-enol
Substitution: Various substituted esters or amides
Scientific Research Applications
Isopropyl(E)-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluorobut-2-enoate moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isopropyl(E)-4,4,4-trifluorobut-2-enoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The trifluorobut-2-enoate moiety can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Another ester with similar structural features but different chemical properties.
Ethyl trifluorobut-2-enoate: Similar ester but with an ethyl group instead of an isopropyl group.
Methyl trifluorobut-2-enoate: Similar ester with a methyl group.
Uniqueness
Isopropyl(E)-4,4,4-trifluorobut-2-enoate is unique due to the presence of both the isopropyl group and the trifluorobut-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9F3O2 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
propan-2-yl (E)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3/b4-3+ |
InChI Key |
NTWJVNKDXHOWCI-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C(F)(F)F |
Canonical SMILES |
CC(C)OC(=O)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12336777.png)




![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)

![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)




